molecular formula C14H18ClN3 B13887798 3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine

3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13887798
M. Wt: 263.76 g/mol
InChI Key: OHZYEJIYUQWFGP-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a tert-butyl group, a chloro-methylphenyl group, and an amine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Substitution with the chloro-methylphenyl group: This step involves the nucleophilic aromatic substitution of a suitable chloro-methylphenyl precursor with the pyrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: The corresponding methyl-substituted pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is studied for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The chloro-methylphenyl group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
  • 3-Tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
  • 3-Tert-butyl-1-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine

Uniqueness

3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring The presence of both the chloro and methyl groups on the phenyl ring, along with the tert-butyl group on the pyrazole, imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

5-tert-butyl-2-(3-chloro-4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C14H18ClN3/c1-9-5-6-10(7-11(9)15)18-13(16)8-12(17-18)14(2,3)4/h5-8H,16H2,1-4H3

InChI Key

OHZYEJIYUQWFGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)Cl

Origin of Product

United States

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